2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy-
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Overview
Description
2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy- is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes multiple fluorine atoms and hydroxyl groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products .
Preparation Methods
The synthesis of 2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy- involves several steps. One common method includes the reaction of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol with chloromethyl compounds under controlled conditions. The reaction typically requires a catalyst and is carried out at room temperature and normal pressure . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: It is a key intermediate in the synthesis of drugs used to treat cardiovascular diseases, such as beta-blockers.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in the case of beta-blockers, the compound binds to beta-adrenergic receptors, inhibiting their activity and leading to a decrease in heart rate and blood pressure . The pathways involved in its action include the inhibition of cyclic AMP production and the modulation of calcium ion channels .
Comparison with Similar Compounds
Compared to other similar compounds, 2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy- stands out due to its unique combination of fluorine atoms and hydroxyl groups. Similar compounds include:
Nebivolol: A beta-blocker with a similar structure but different pharmacological properties.
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol: A related compound used in the synthesis of various pharmaceuticals.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C22H25F2NO5 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C22H25F2NO5/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2 |
InChI Key |
SHOYFMMYOPYJML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O |
Origin of Product |
United States |
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